molecular formula C6H11NO B2928084 1-Isocyanato-2-methylbutane CAS No. 184030-97-5

1-Isocyanato-2-methylbutane

Cat. No.: B2928084
CAS No.: 184030-97-5
M. Wt: 113.16
InChI Key: BGOYJQWQKJLCFJ-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methylbutane, also known as 2-isocyanato-2-methylbutane, is a chemical compound with the molecular weight of 113.16 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C6H11NO . The InChI code is 1S/C6H11NO/c1-4-6(2,3)7-5-8/h4H2,1-3H3 . The compound has a mono-isotopic mass of 113.084061 Da .


Physical and Chemical Properties Analysis

This compound is a liquid with a molecular weight of 113.16 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biofuel Production and Catalytic Processes

1-Isocyanato-2-methylbutane, closely related to isobutylene and isobutanol, is significant in biofuel production. The dehydration of fermented isobutanol to isobutylene, a platform molecule for synthesizing fuels and chemicals, was studied over alumina catalysts. This process showed high conversion and selectivity to isobutylene, demonstrating its potential in renewable chemical and fuel production (Taylor et al., 2010).

Metabolic Engineering for Biofuel

In metabolic engineering, the production of isobutanol, a biofuel candidate, has been enhanced through anaerobic conditions using engineered enzymes to balance cofactor utilization. This development allows for 100% theoretical yield, higher titer, and productivity, indicating a significant step towards biofuel commercialization (Bastian et al., 2011).

Combustion Studies

Research on 2-methylbutanol combustion, related to this compound, has provided new experimental data relevant for alternative fuel applications. These studies offer insights into ignition delay times and laminar flame speeds, contributing to a better understanding of larger alcohols' combustion characteristics (Park et al., 2015).

Chemical Synthesis and Material Science

The synthesis of compounds like 1,4-diisocyanato-4-methylpentane from isobutyronitrile demonstrates the versatility of isocyanate compounds in producing valuable industrial chemicals. The process involves a double Curtius rearrangement, showcasing the potential of isocyanate derivatives in regioselective reactions (Davis & Baldwin, 2010).

Isobutane and Ionic Liquids

Isobutane, closely related to this compound, has been used to study the structure of ionic liquids. The solubility and thermodynamic properties of isobutane in various ionic liquids have been explored, providing valuable information for understanding solvation processes and designing new ionic liquid systems (Pison et al., 2015).

Safety and Hazards

1-Isocyanato-2-methylbutane is associated with several hazard statements including H226, H301, H311, H315, H318, H331, H334, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-isocyanato-2-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOYJQWQKJLCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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